四リチウムシリケート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetralithium silicate is an inorganic compound composed of lithium, silicon, and oxygen. It is a member of the silicate family, which are compounds containing silicon-oxygen anions. Silicates are among the most abundant materials on Earth, forming the majority of the Earth’s crust and mantle. Tetralithium silicate is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.

科学的研究の応用

Tetralithium silicate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other lithium-containing compounds and as a catalyst in certain reactions.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioactive materials.

Medicine: Explored for its potential in developing new therapeutic agents and medical devices.

Industry: Utilized in the production of ceramics, glass, and other high-performance materials due to its thermal stability and unique chemical properties.

作用機序

Target of Action

Tetralithium silicate, also known as tetralithium;dioxido(oxo)silane, primarily targets silicateins, which play a key role in the biosynthesis of spicules in marine sponges . These silicateins are highly homologous to cathepsins L, a family of cysteine proteases . The interaction between tetralithium silicate and these targets is crucial for the formation of amorphous silica .

Mode of Action

The mode of action of tetralithium silicate involves its interaction with its primary targets, the silicateins. This interaction leads to the formation of amorphous silica. The compound acts by replacing the factor that is missing, similar to how a supplement would work. This interaction and the resulting changes are fundamental to the compound’s function.

Biochemical Pathways

The biochemical pathways affected by tetralithium silicate involve the formation of amorphous silica from orthosilicic acid through oligomers to particles and aggregated structures . This process is crucial for the formation of silica-based deposits, which are streamlined naturally by biological agents, balancing nutrient cycling and maintaining equilibrium .

Pharmacokinetics

Silica, a related compound, is known to have high surface area and adjustable pore structures, making it suitable for the encapsulation of liquid drugs

Result of Action

The result of the action of tetralithium silicate is the formation of amorphous silica inside the pores of the treated material . This results in a high consolidating efficacy on silicate stones , but also on limestone containing small amounts of quartz, allowing for chemical bonding between the compound and the substrate .

Action Environment

The action of tetralithium silicate can be influenced by environmental factors. For instance, the formation of silica-based deposits is dependent on the presence of water . Additionally, the grain sizes of sediments, water hydrogeochemistry, and space competition between diatoms and submergent or emerging plants also play important roles in regulating the spatial distributions of biogenic silica .

準備方法

Synthetic Routes and Reaction Conditions: Tetralithium silicate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate with silicon dioxide at high temperatures. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to temperatures around 1000°C to 1200°C. The chemical equation for this reaction is:

2Li2CO3+SiO2→Li4SiO4+2CO2

Industrial Production Methods: In industrial settings, tetralithium silicate is often produced using a similar high-temperature solid-state reaction. the process is scaled up to handle larger quantities of reactants. The raw materials, typically lithium carbonate and high-purity silicon dioxide, are thoroughly mixed and subjected to controlled heating in rotary kilns or other high-temperature furnaces. The resulting product is then cooled, ground, and purified to obtain the desired tetralithium silicate.

化学反応の分析

Types of Reactions: Tetralithium silicate undergoes various chemical reactions, including:

Oxidation: Tetralithium silicate can react with oxygen at elevated temperatures to form lithium silicate and lithium oxide.

Reduction: It can be reduced by strong reducing agents, although this is less common.

Substitution: Tetralithium silicate can participate in ion-exchange reactions, where lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Typically requires high temperatures and an oxygen-rich environment.

Reduction: Requires strong reducing agents such as hydrogen gas or metals like magnesium.

Substitution: Often involves aqueous solutions of other cations, such as sodium or potassium salts.

Major Products Formed:

Oxidation: Lithium silicate (Li2SiO3) and lithium oxide (Li2O).

Reduction: Elemental silicon and lithium metal (under extreme conditions).

Substitution: Various lithium-substituted silicates, depending on the cation used.

類似化合物との比較

Tetralithium silicate can be compared with other lithium silicates and silicate compounds:

Lithium Disilicate (Li2Si2O5): Known for its use in dental ceramics due to its high strength and aesthetic properties.

Lithium Metasilicate (Li2SiO3): Used in glass and ceramics for its thermal stability.

Sodium Silicate (Na2SiO3): Commonly used in detergents and as a sealant.

Uniqueness: Tetralithium silicate is unique due to its specific lithium-to-silicon ratio, which imparts distinct chemical and physical properties. Its high lithium content makes it particularly useful in applications requiring high lithium ion availability, such as in battery technology and advanced ceramics.

特性

CAS番号 |

13453-84-4 |

|---|---|

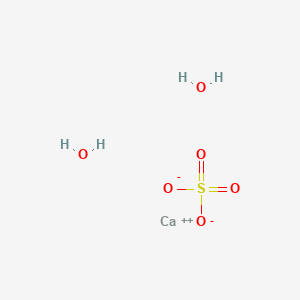

分子式 |

Li4O4Si |

分子量 |

120.0 g/mol |

IUPAC名 |

tetralithium;silicate |

InChI |

InChI=1S/4Li.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 |

InChIキー |

YTZVWGRNMGHDJE-UHFFFAOYSA-N |

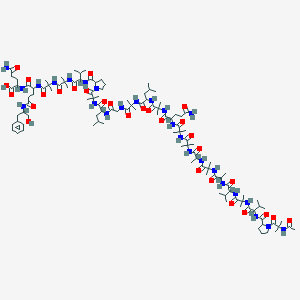

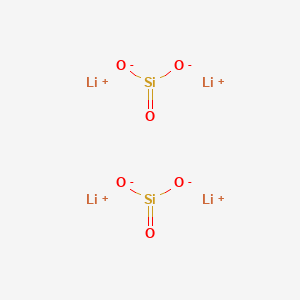

SMILES |

[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |

正規SMILES |

[Li+].[Li+].[Li+].[Li+].[O-][Si]([O-])([O-])[O-] |

Key on ui other cas no. |

63985-45-5 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。